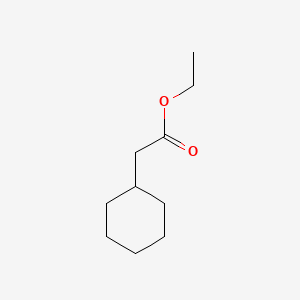

Ethyl cyclohexylacetate

Description

Properties

IUPAC Name |

ethyl 2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDAMDWKXGTKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063901 | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyclohexylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5452-75-5 | |

| Record name | Ethyl cyclohexylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V36O028G9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl cyclohexylacetate synthesis mechanism

An In-depth Technical Guide to the Synthesis of Ethyl Cyclohexylacetate

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development. The document details the core synthetic pathways, experimental protocols, and quantitative data, presented in a structured format for clarity and comparative analysis.

Introduction

This compound is an ester characterized by its fruity aroma and is utilized in various applications, including as a flavoring and fragrance agent. Its synthesis is primarily achieved through two key chemical reactions: Fischer esterification and transesterification. This guide will delve into the mechanisms of these pathways, providing detailed experimental insights and data.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In the context of this compound synthesis, this involves the reaction of cyclohexylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1][3]

Reaction Mechanism

The mechanism of Fischer esterification proceeds through several key steps:[2][4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol (General Procedure)

Materials:

-

Cyclohexylacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution (5%) for neutralization

-

Saturated calcium chloride solution for washing

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

In a round-bottom flask, combine cyclohexylacetic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Carbon dioxide evolution will be observed.

-

Separate the aqueous layer and wash the organic layer with a saturated calcium chloride solution to remove excess ethanol.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and purify the crude this compound by distillation.

Quantitative Data

Specific quantitative data for the direct Fischer esterification of cyclohexylacetic acid with ethanol is not available in the provided search results. However, data from the synthesis of the related compound, cyclohexyl acetate (B1210297) from cyclohexene (B86901) and acetic acid, can provide an indication of typical reaction conditions and yields.

| Parameter | Value | Reference |

| Reactants | Cyclohexene, Acetic Acid | [6] |

| Catalyst | Sulfo-group cation exchange resin | [6] |

| Catalyst Loading | 1-4% of cyclohexene mass | [6] |

| Molar Ratio (Acetic Acid:Cyclohexene) | 1:1 to 5:1 | [6] |

| Reaction Temperature | 80-100 °C | [6] |

| Reaction Time | 1-8 hours | [6] |

| Yield | Up to 89.6% | [6] |

Transesterification

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.[7] For the synthesis of this compound, this could involve reacting mthis compound with ethanol.

Reaction Mechanism

Acid-Catalyzed Transesterification: The mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol.

Base-Catalyzed Transesterification: This pathway involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group.

Experimental Protocol (General Procedure)

A general protocol for transesterification can be outlined as follows, based on the synthesis of other esters via this method.[8]

Materials:

-

Mthis compound (or another suitable ester)

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid) or Base catalyst (e.g., sodium ethoxide)

-

Solvent (if necessary)

Procedure:

-

Combine the starting ester and a large excess of ethanol in a round-bottom flask.

-

Add the acid or base catalyst.

-

Heat the mixture to reflux for the required reaction time.

-

After completion, neutralize the catalyst (if necessary).

-

Remove the excess ethanol and the alcohol byproduct (e.g., methanol) by distillation.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data for a Related Transesterification

The following table presents data for the transesterification of methyl acetate with 2-ethylhexanol to produce 2-ethylhexyl acetate, which can serve as a reference for the conditions applicable to this compound synthesis.[8]

| Parameter | Value | Reference |

| Reactants | Methyl acetate, 2-Ethylhexanol | [8] |

| Catalyst | Strongly acidic cation-exchange resin (NKC-9) | [8] |

| Catalyst Loading | 20 wt.% | [8] |

| Molar Ratio (Methyl acetate:2-Ethylhexanol) | 4:1 | [8] |

| Reaction Temperature | 80 °C | [8] |

| Reaction Time | 3 hours | [8] |

| Product Yield | 90.90% | [8] |

| Conversion of 2-Ethylhexanol | 79.64% | [8] |

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification Mechanism

Experimental Workflow for Fischer Esterification

Caption: Fischer Esterification Workflow

Conclusion

The synthesis of this compound can be effectively achieved through both Fischer esterification and transesterification. Fischer esterification, the acid-catalyzed reaction of cyclohexylacetic acid and ethanol, is a direct and fundamental approach. Transesterification offers an alternative route by converting a different ester of cyclohexylacetic acid. The choice of method may depend on the availability of starting materials, desired purity, and reaction scale. While specific quantitative data for the direct synthesis of this compound is limited in the available literature, the provided protocols and data for analogous reactions offer a solid foundation for developing a robust synthetic procedure.

References

- 1. athabascau.ca [athabascau.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. wap.hillpublisher.com [wap.hillpublisher.com]

- 6. CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene - Google Patents [patents.google.com]

- 7. Ester synthesis by transesterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Cyclohexylacetate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest in various scientific and industrial applications. This document details its key physical and chemical characteristics, outlines experimental protocols for its synthesis and property determination, and includes a visual representation of its synthesis pathway.

Core Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fruity and floral odor.[1][2] It is primarily used as a fragrance and flavor ingredient.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | [4][5][6][7] |

| Boiling Point | 211-212 °C | at 760/766 mmHg[1][3][4][5] |

| Density | 0.948 g/mL | at 25 °C[1][4] |

| Refractive Index | 1.444 | at 20 °C[1][5] |

| Flash Point | 80 - 84 °C (176 - 183.2 °F) | Closed Cup[1][3] |

| Solubility | Insoluble in water; Soluble in alcohol and oils.[1][2][3] | |

| Appearance | Clear colorless liquid | [1] |

| Odor | Powerful, sweet-fruity, floral odor | [1][2][3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of cyclohexyl ethanol (B145695) with acetic acid or acetic anhydride.[1]

Materials:

-

Cyclohexyl ethanol

-

Acetic acid (or acetic anhydride)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cyclohexyl ethanol and acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Caption: Synthesis of this compound.

Determination of Physicochemical Properties

Boiling Point Determination: The boiling point is determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Density Measurement: A calibrated pycnometer is used to measure the density of the liquid at a specified temperature, typically 25 °C. The mass of a known volume of the substance is determined, and the density is calculated.

Refractive Index Measurement: The refractive index is measured using an Abbe refractometer at a specified temperature, typically 20 °C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).

Safety and Handling

This compound is a combustible liquid.[8] It is important to keep it away from heat, sparks, open flames, and hot surfaces.[8] When handling, wear protective gloves, protective clothing, and eye/face protection.[8] Store in a well-ventilated place and keep cool.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | 5452-75-5 [chemicalbook.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 4. This compound [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectral Analysis of Ethyl Cyclohexylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for ethyl cyclohexylacetate, a key organic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.17 | Doublet | 2H | -CH₂-COO- |

| 1.65 - 1.78 | Multiplet | 5H | Cyclohexyl ring protons |

| 1.15 - 1.27 | Multiplet | 6H | Cyclohexyl ring protons |

| 0.97 | Triplet | 3H | -O-CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The following data is based on spectral prediction and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Carbon Atom Assignment |

| 172.5 | C =O |

| 60.2 | -O-C H₂-CH₃ |

| 41.5 | -C H₂-COO- |

| 34.0 | Cyclohexyl C H |

| 32.8 | Cyclohexyl C H₂ |

| 26.1 | Cyclohexyl C H₂ |

| 25.8 | Cyclohexyl C H₂ |

| 14.2 | -O-CH₂-C H₃ |

Note: These values are predicted and should be verified experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic functional groups present in the molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2925, ~2854 | C-H stretch | Aliphatic |

| ~1737 | C=O stretch | Ester |

| ~1175 | C-O stretch | Ester |

Characteristic absorption ranges for esters are well established.[2]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170 | ~5 | [M]⁺ (Molecular Ion) |

| 125 | ~15 | [M - OCH₂CH₃]⁺ |

| 97 | ~12 | [C₇H₁₃]⁺ |

| 88 | 100 | [CH₂=C(OH)OCH₂CH₃]⁺ (Base Peak) |

| 69 | ~20 | [C₅H₉]⁺ |

| 55 | ~30 | [C₄H₇]⁺ |

Data sourced from ChemicalBook and PubChem.[1][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The acquisition parameters typically include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a neat spectrum is obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

CAS Number: 5452-75-5

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, a key chemical intermediate with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis methodologies, spectroscopic data, and potential biological activities.

Physicochemical and Spectroscopic Data

Ethyl 2-cyclohexylacetate is a colorless liquid with a floral, fruity odor.[1] Its key physical and chemical properties are summarized in the tables below, compiled from various sources. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of Ethyl 2-Cyclohexylacetate

| Property | Value | Reference |

| CAS Number | 5452-75-5 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 211.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.94500 to 0.94800 g/mL @ 25.00 °C | [1] |

| Refractive Index | 1.44200 to 1.45000 @ 20.00 °C | [1] |

| Flash Point | 176.00 °F (80.00 °C) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| IUPAC Name | ethyl 2-cyclohexylacetate | [2] |

Table 2: Spectroscopic Data for Ethyl 2-Cyclohexylacetate

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available on SpectraBase | [2] |

| ¹³C NMR | Data available on SpectraBase and ChemicalBook | [2][3] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 88; 2nd Highest (m/z): 60; 3rd Highest (m/z): 61 | [2] |

| Infrared (IR) Spectroscopy | Data available on SpectraBase (FTIR, ATR-IR, Near IR, Vapor Phase IR) | [2] |

Experimental Protocols

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis via Horner-Wadsworth-Emmons Reaction and Hydrogenation

This two-step method first involves the synthesis of an unsaturated precursor, ethyl cyclohexylideneacetate, followed by its reduction to the target compound.

Step 1: Synthesis of Ethyl Cyclohexylideneacetate

This protocol is adapted from the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons reaction.[4]

Materials and Reagents:

-

Sodium hydride (50% dispersion in mineral oil)

-

Triethyl phosphonoacetate

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

500-mL three-necked flask

-

Stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

Procedure:

-

A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[4]

-

To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45–50 minute period, maintaining the temperature at 30–35 °C with cooling if necessary.[4]

-

After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete reaction.[4]

-

To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30–40 minute period, maintaining the temperature at 20–30 °C with an ice bath.[4]

-

After about half of the ketone is added, a gummy precipitate of sodium diethyl phosphate (B84403) will form. The mixture is then heated at 60–65 °C for 15 minutes.[4]

-

The product is cooled to 15–20 °C, and the mother liquor is decanted from the precipitate. The precipitate is washed with several 25-mL portions of benzene at 60 °C.[4]

-

Benzene is distilled from the combined mother and wash liquors. The product, ethyl cyclohexylideneacetate, is then distilled under vacuum.[4]

Step 2: Hydrogenation of Ethyl Cyclohexylideneacetate

The ethyl cyclohexylideneacetate obtained from Step 1 can be hydrogenated to yield ethyl 2-cyclohexylacetate using a standard catalytic hydrogenation procedure.

Materials and Reagents:

-

Ethyl cyclohexylideneacetate

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent)

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Hydrogen gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction flask

Procedure:

-

Dissolve ethyl cyclohexylideneacetate in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.

-

Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

-

Place the flask in a hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude ethyl 2-cyclohexylacetate, which can be further purified by distillation.

Synthesis via Fischer Esterification

This method involves the direct esterification of cyclohexylacetic acid with ethanol in the presence of an acid catalyst.

Materials and Reagents:

-

Cyclohexylacetic acid

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine cyclohexylacetic acid and an excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyclohexylacetate.

-

The product can be further purified by distillation.

Biological Activity and Mechanism of Action

While direct studies on the biological signaling pathways of ethyl 2-cyclohexylacetate are limited, research on structurally related compounds provides valuable insights into its potential pharmacological effects. A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate , a compound isolated from Heliotropium indicum, demonstrated significant gastroprotective activity against ethanol-induced gastric lesions in mice.[5][6][7]

The study investigated the mechanism of action and concluded that the gastroprotective effect is not mediated by the classical pathways involving prostaglandins, nitric oxide (NO), or sulfhydryl groups.[5][6][7] This was determined by pre-treating the animals with inhibitors of these pathways (indomethacin for prostaglandins, L-NAME for nitric oxide synthase, and NEM for sulfhydryl groups), which did not reverse the protective effect of the compound.[5][6][7]

The following diagrams illustrate the experimental workflow to determine the mechanism of action and the signaling pathways that were ruled out.

These findings suggest that the gastroprotective effects of cyclohexylacetate derivatives may operate through novel mechanisms, warranting further investigation for potential drug development applications. The structural similarity between ethyl 2-cyclohexylacetate and the studied compound makes it a candidate for similar biological screening.

Conclusion

Ethyl 2-cyclohexylacetate is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is achievable through robust and scalable chemical reactions. While its primary applications have been in the flavor and fragrance industries, emerging research on structurally related compounds suggests potential therapeutic applications, particularly as a gastroprotective agent. The elucidation of its precise mechanism of action remains an area for future research and could unveil novel pathways for the development of new therapeutics. This guide provides a foundational resource for scientists and researchers working with or exploring the potential of ethyl 2-cyclohexylacetate.

References

- 1. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 2. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(5452-75-5) 13C NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastroprotective activity of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from Heliotropium indicum: role of nitric oxide, prostaglandins, and sulfhydryls in its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Cyclohexylacetate: A Review of Available Biological Activity Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylacetate is a chemical compound primarily utilized as a fragrance and flavoring agent.[1][2] Its characteristic fruity odor has led to its inclusion in various consumer products. While its physicochemical properties are well-documented, a comprehensive screening of its direct biological activities, particularly in antimicrobial, antifungal, insecticidal, and phytotoxic applications, remains limited in publicly available scientific literature. This technical guide summarizes the currently available toxicological data for this compound and highlights the significant gap in research regarding its specific biological activities.

Toxicological Profile

The primary available data on the biological effects of this compound pertains to its toxicological profile. This information is crucial for safety assessments but does not provide specific details on its potential therapeutic or biocidal applications.

Acute Toxicity:

The most specific acute toxicity data point available is an intravenous LD50 (lethal dose, 50%) in mice, which has been reported as 56 mg/kg.[1] General safety assessments indicate that it may cause skin and eye irritation.[3] Inhalation may lead to irritation of the respiratory tract.[3] However, under normal use, significant health injuries are not expected.[3]

Table 1: Summary of Acute Toxicity Data for this compound

| Test Animal | Route of Administration | Toxicity Metric | Value | Reference |

| Mouse | Intravenous | LD50 | 56 mg/kg | [1] |

Other Toxicological Information:

Safety Data Sheets (SDS) and toxicology databases provide general statements regarding the lack of available data for specific endpoints. For instance, information on mutagenic effects, sensitization, and chronic toxicity is largely unavailable.[3][4] There is also no specific data available regarding its toxicity to fish, daphnia, algae, or microorganisms in environmental settings.[5]

Gaps in Biological Activity Screening

A thorough review of scientific literature reveals a significant lack of dedicated studies on the specific biological activities of pure this compound. Much of the research that appears in initial searches relates to "ethyl acetate (B1210297) extracts" of various natural products. It is critical to distinguish that the biological activities of these complex extracts cannot be attributed to this compound alone.

Currently, there is no publicly available, in-depth research detailing the following for pure this compound:

-

Antimicrobial Activity: Quantitative data such as Minimum Inhibitory Concentrations (MICs) against a range of bacteria are not available.

-

Antifungal Activity: Similar to antimicrobial data, specific MICs or other measures of antifungal efficacy are not documented.

-

Insecticidal Activity: There are no published studies evaluating the insecticidal properties of this compound, including methodologies and efficacy data.

-

Phytotoxicity: Data on the phytotoxic effects of this compound on various plant species is not present in the reviewed literature.

Experimental Protocols: A Call for Future Research

The absence of detailed experimental protocols is a direct consequence of the lack of primary research in these areas. To address this knowledge gap, future research should focus on systematic screening of this compound's biological activities. Below is a generalized workflow that could be adopted for such a screening program.

Diagram 1: Proposed Workflow for Biological Activity Screening of this compound

References

IUPAC name of ethyl cyclohexylacetate

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, including its chemical properties, synthesis protocols, and potential applications relevant to researchers, scientists, and drug development professionals.

Nomenclature and Identification

The compound commonly known as ethyl cyclohexylacetate is systematically named according to IUPAC nomenclature.

-

IUPAC Name: ethyl 2-cyclohexylacetate[1]

-

Synonyms: Ethyl cyclohexaneacetate, Cyclohexaneacetic acid, ethyl ester, Cyclohexylacetic acid ethyl ester[1][2]

-

CAS Number: 5452-75-5[2]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-cyclohexylacetate is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [1][3] |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, raspberry-apple like | [5] |

| Boiling Point | 211-212 °C at 760 mmHg | [3][5][6] |

| Density | 0.948 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.444 at 20 °C | [3][5][6] |

| Flash Point | 80.00 °C (176.00 °F) | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [5][8] |

Synthesis of Ethyl 2-Cyclohexylacetate

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several methods. The most common laboratory and industrial-scale preparations involve the esterification of cyclohexylacetic acid or the reduction of ethyl cyclohexylideneacetate.

Fischer Esterification of Cyclohexylacetic Acid

This method involves the reaction of cyclohexylacetic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction:

C₆H₁₁CH₂COOH + C₂H₅OH ⇌ C₆H₁₁CH₂COOC₂H₅ + H₂O

Experimental Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cyclohexylacetic acid (1.0 eq), ethanol (3.0 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 2-cyclohexylacetate.

Reduction of Ethyl Cyclohexylideneacetate

This method involves the catalytic hydrogenation of the carbon-carbon double bond of ethyl cyclohexylideneacetate.

Reaction:

C₆H₁₀=CHCOOC₂H₅ + H₂ → C₆H₁₁CH₂COOC₂H₅

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C) or a copper hydride catalyst in a suitable solvent like ethanol.[9]

-

Reactant Addition: Add ethyl cyclohexylideneacetate to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude ethyl 2-cyclohexylacetate can be further purified by vacuum distillation if necessary. A 95% yield of this compound has been reported using a copper hydride catalyst.[9]

Synthesis and Reaction Workflow

The following diagram illustrates the primary synthesis routes to ethyl 2-cyclohexylacetate.

Caption: Synthesis routes to ethyl 2-cyclohexylacetate.

Applications in Research and Drug Development

While ethyl 2-cyclohexylacetate is primarily used as a flavoring and fragrance agent[5][8], its chemical structure and properties make it a compound of interest for chemical synthesis.

-

Building Block: As an ester with a cyclohexyl moiety, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a handle for further chemical transformations.

-

Solvent Properties: Its low water solubility and good solubility in organic solvents suggest potential use as a non-polar solvent in specific applications.[8]

Although direct applications in drug development are not widely documented, esters are a common functional group in many active pharmaceutical ingredients (APIs). The synthesis and modification of ester-containing molecules like ethyl 2-cyclohexylacetate are fundamental skills for medicinal chemists. Research into the biological activities of various esters is an ongoing field, and compounds like ethyl 2-cyclohexylacetate could be investigated for potential pharmacological effects.[8] For instance, the broader class of acetate (B1210297) esters has seen extensive use in pharmaceuticals as solvents and in the synthesis of APIs.[10][11]

Safety and Handling

Ethyl 2-cyclohexylacetate is considered safe for use as a flavoring agent in food.[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. It may cause irritation.[1] It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses.

References

- 1. This compound | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 5452-75-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethyl cyclohexylideneacetate | 1552-92-7 | Benchchem [benchchem.com]

- 10. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 11. Articles [globalrx.com]

An In-depth Technical Guide to the Solubility of Ethyl Cyclohexylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl cyclohexylacetate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines qualitative information with a theoretical prediction of miscibility using Hansen Solubility Parameters (HSP). Furthermore, a detailed, adaptable experimental protocol is provided to enable researchers to determine precise solubility data under their specific laboratory conditions.

Introduction to this compound

This compound (CAS No: 5452-75-5) is a colorless liquid with a characteristic fruity odor.[1] Its molecular formula is C₁₀H₁₈O₂, and it has a molecular weight of approximately 170.25 g/mol . It is commonly used as a fragrance and flavoring agent.[1] In the context of research and drug development, understanding its solubility in various organic solvents is crucial for its use as a solvent, a reaction medium, or a component in formulations.

Qualitative Solubility Profile

This compound is generally described as being soluble in a range of common organic solvents while exhibiting poor solubility in water.[1][2]

-

High Solubility: It is reported to be soluble in ethanol, acetone, ether, and oils.[1][2]

-

Low Solubility: It is characterized as being almost insoluble or having low solubility in water.[1][2] An estimated water solubility is approximately 49.2 mg/L at 25 °C.[3]

Quantitative Solubility and Miscibility Prediction using Hansen Solubility Parameters

To provide a more quantitative insight into the solubility of this compound, Hansen Solubility Parameters (HSP) can be utilized. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute (this compound) and various solvents. The closer the HSP values, the higher the likelihood of solubility or miscibility.

The three Hansen parameters are:

-

δD: Energy from dispersion forces

-

δP: Energy from polar forces

-

δH: Energy from hydrogen bonding forces

The Hansen Solubility Parameters for this compound have been identified as:

-

δD: 16.71 MPa½

-

δP: 3.50 MPa½

-

δH: 4.70 MPa½

The following table presents the HSP for a range of common organic solvents and calculates the Relative Energy Difference (RED) number to predict miscibility. A RED number less than 1.0 suggests a high likelihood of miscibility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number (Predicted Miscibility) |

| This compound | 16.71 | 3.50 | 4.70 | - |

| Acetone | 15.5 | 10.4 | 7.0 | 1.14 (Borderline) |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 2.14 (Immiscible) |

| Benzene | 18.4 | 0.0 | 2.0 | 0.81 (Miscible) |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 1.63 (Immiscible) |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 0.82 (Miscible) |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.83 (Miscible) |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.83 (Immiscible) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 2.15 (Immiscible) |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 0.88 (Miscible) |

| Ethanol | 15.8 | 8.8 | 19.4 | 2.30 (Immiscible) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.59 (Miscible) |

| Heptane | 15.3 | 0.0 | 0.0 | 0.95 (Miscible) |

| Hexane | 14.9 | 0.0 | 0.0 | 1.01 (Borderline) |

| Methanol | 14.7 | 12.3 | 22.3 | 3.23 (Immiscible) |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 1.83 (Immiscible) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.61 (Miscible) |

| Toluene | 18.0 | 1.4 | 2.0 | 0.65 (Miscible) |

| Xylene | 17.6 | 1.0 | 3.1 | 0.49 (Miscible) |

Note: The RED numbers are calculated based on the provided HSP values and are predictive. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Objective To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

4.2. Materials

-

This compound (purity > 98%)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

The following diagrams illustrate the theoretical framework for solubility and a typical experimental workflow for its determination.

Caption: Logical relationship for predicting miscibility using Hansen Solubility Parameters.

Caption: Experimental workflow for the determination of solubility by the shake-flask method.

References

Boiling Point of Ethyl Cyclohexylacetate at Different Pressures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of ethyl cyclohexylacetate at various pressures. The information contained herein is intended to support laboratory research, chemical process development, and purification protocols, particularly for professionals in the fields of chemistry and drug development.

Physical Properties and Data

This compound (CAS No. 5452-75-5) is a colorless liquid with a fruity odor. Its physical properties, particularly its boiling point, are crucial for processes such as distillation-based purification. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on the ambient pressure.

Boiling Point Data

The following table summarizes the known and estimated boiling points of this compound at various pressures. The value at 760 mmHg is experimentally derived, while the boiling point at 15 mmHg is also reported from experimental data. The remaining values have been estimated using a pressure-temperature nomograph, a standard tool in chemistry for predicting boiling points at different pressures when empirical data is limited.

| Pressure (mmHg) | Temperature (°C) | Data Type |

| 760 | 211-212 | Experimental[1][2][3] |

| 100 | ~145-147 | Estimated |

| 50 | ~125-127 | Estimated |

| 20 | ~102-104 | Estimated |

| 15 | 97-98 | Experimental |

| 10 | ~88-90 | Estimated |

Experimental Protocol: Determination of Boiling Point by Vacuum Distillation

The determination of boiling points at reduced pressures is typically achieved through vacuum distillation. This technique is essential for compounds that decompose at their atmospheric boiling point or for achieving purification at lower temperatures.

Principle

Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature required for the liquid to boil. By controlling the pressure, the distillation can be performed at a desired temperature, preventing thermal degradation of the substance.

Apparatus

A standard vacuum distillation setup includes:

-

A round-bottom flask

-

A Claisen adapter

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

-

A vacuum source (e.g., vacuum pump or water aspirator)

-

A manometer to measure the pressure

-

Heating mantle and stirrer

Procedure

-

Preparation: The this compound to be distilled is placed in the round-bottom flask along with a magnetic stir bar to ensure smooth boiling.

-

Assembly: The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to prevent leaks. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

Evacuation: The system is gradually evacuated to the desired pressure. The pressure should be monitored with a manometer.

-

Heating: Once the desired pressure is stable, the flask is gently heated using a heating mantle. The stirring should be initiated to prevent bumping.

-

Distillation: The temperature is slowly increased until the liquid begins to boil and the vapor condenses on the thermometer bulb. The temperature at which the liquid is actively distilling and the condensate is dripping into the receiving flask is recorded as the boiling point at that specific pressure.

-

Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Visualizations

Relationship Between Pressure and Boiling Point

The following diagram illustrates the inverse relationship between the pressure and the boiling point of a liquid, such as this compound. As the external pressure decreases, the temperature required for the liquid to boil also decreases.

Experimental Workflow for Vacuum Distillation

The diagram below outlines the key steps in performing a vacuum distillation to determine the boiling point of a substance at a reduced pressure.

References

A Comprehensive Technical Guide to the Refractive Index of Pure Ethyl Cyclohexylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the refractive index of pure ethyl cyclohexylacetate, a critical physical property for substance identification, purity assessment, and quality control in research and industrial applications. This document outlines the established refractive index value, the experimental context for its measurement, and the underlying principles governing this optical characteristic.

Quantitative Data: Refractive Index

The refractive index of pure this compound has been determined under standard conditions. The data is summarized in the table below for clarity and comparative analysis.

| Parameter | Value | Conditions |

| Refractive Index (n) | 1.444 | 20°C, 589 nm (Sodium D-line)[1][2][3][4] |

| Refractive Index Range | 1.44200 to 1.45000 | 20.00 °C[5] |

The single value of 1.444 represents the most commonly cited refractive index for pure this compound at 20°C using the sodium D-line (n20/D)[1][2][3][4]. The provided range of 1.44200 to 1.45000 likely reflects acceptable specifications for commercial-grade this compound, where slight variations in purity can influence the measurement[5].

Experimental Protocol: Measurement of Refractive Index

While specific experimental reports detailing the measurement for this compound are not extensively available, a standard and widely accepted methodology for determining the refractive index of a liquid like this compound involves the use of a refractometer. The general protocol is as follows:

Objective: To measure the refractive index of a pure liquid sample of this compound.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (to maintain 20°C)

-

Light source (typically a sodium lamp for the D-line)

-

Dropper or pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water)

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Calibration:

-

Ensure the refractometer is clean and calibrated.

-

Place a drop of the calibration standard (e.g., distilled water with a known refractive index of 1.333 at 20°C) onto the prism.

-

Close the prism and allow the temperature to equilibrate to 20°C, as controlled by the water bath.

-

Adjust the instrument to read the known refractive index of the standard.

-

-

Sample Preparation:

-

Ensure the this compound sample is pure and free of any suspended particles or water.

-

-

Measurement:

-

Clean the prism surface thoroughly with a suitable solvent and allow it to dry completely.

-

Using a clean dropper, place a few drops of the this compound sample onto the surface of the refractometer's prism.

-

Close the prism assembly securely.

-

Allow the sample to reach the target temperature of 20°C.

-

Direct the light source through the sample.

-

Observe the light path through the eyepiece (for an Abbe refractometer) or on the digital display.

-

Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale or digital display.

-

-

Cleaning:

-

Thoroughly clean the prism with a soft, lint-free tissue and an appropriate solvent to remove all traces of the sample.

-

Factors Influencing Refractive Index: A Logical Relationship

The refractive index of a substance is not an arbitrary value but is dependent on several key factors. The following diagram illustrates the logical relationship between these factors and the resulting refractive index.

Caption: Logical relationship of factors affecting the refractive index.

References

Methodological & Application

Ethyl Cyclohexylacetate: A Versatile Solvent for Modern Organic Synthesis

For Immediate Release:

Ethyl cyclohexylacetate is emerging as a promising and versatile solvent in the field of organic synthesis, offering a unique combination of properties that make it an attractive alternative to conventional solvents. Its favorable physicochemical characteristics, coupled with a good environmental profile, position it as a valuable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application. This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| CAS Number | 5452-75-5 | |

| Boiling Point | 211-212 °C @ 760 mmHg | |

| Density | 0.945 - 0.948 g/mL at 25 °C | [2] |

| Refractive Index | 1.442 - 1.450 at 20 °C | [2] |

| Flash Point | 80 °C (176 °F) | [2] |

| Solubility | Soluble in ethanol, acetone, and ether. Low solubility in water.[1] | [1] |

Applications in Organic Synthesis

While detailed and specific examples of this compound as a primary solvent in a wide range of named organic reactions are still emerging in the literature, its properties suggest its suitability for various transformations. Its moderate polarity, high boiling point, and low water solubility make it a potential substitute for more hazardous solvents in reactions requiring elevated temperatures and anhydrous conditions.

One area of potential application is in hydrogenation reactions . The related compound, cyclohexyl acetate, has been successfully employed as a solvent in the selective hydrogenation of 2-ethylanthraquinone. Given the structural similarity, this compound is expected to perform similarly, providing a lipophilic environment that can be advantageous for the solubility of both the substrate and the catalyst.

Conceptual Application: Palladium-Catalyzed Cross-Coupling Reactions

The physicochemical properties of this compound make it a candidate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions .[3][4][5][6][7][8][9][10] These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules and are often carried out in polar aprotic solvents.[11][12] The relatively high boiling point of this compound would allow for the necessary reaction temperatures to be reached, while its ester functionality should be stable under the typical basic conditions of these reactions.

Below is a generalized, conceptual protocol for a Heck reaction, illustrating how this compound could be integrated as a solvent.

Experimental Protocols

Conceptual Protocol: Heck Reaction of an Aryl Halide with an Alkene using this compound as Solvent

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., iodobenzene (B50100) or bromobenzene)

-

Alkene (e.g., styrene (B11656) or an acrylate)

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Phosphine (B1218219) ligand (e.g., Triphenylphosphine)

-

Base (e.g., Triethylamine or Potassium carbonate)

-

This compound (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Analytical equipment for reaction monitoring (TLC, GC-MS)

Workflow Diagram:

Caption: Experimental workflow for a conceptual Heck reaction using this compound as a solvent.

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous this compound via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the alkene (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 100-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of this compound

For researchers interested in preparing this compound in-house, a standard Fischer esterification procedure can be employed.

Workflow for Synthesis:

Caption: Synthetic workflow for the preparation of this compound via Fischer esterification.

Conclusion

This compound presents a compelling profile as a solvent for organic synthesis. Its physical properties are well-suited for a variety of reaction conditions, and its characterization as a potentially "greener" alternative to more hazardous solvents warrants further investigation and application. The provided conceptual protocols and workflows serve as a starting point for the integration of this promising solvent into modern synthetic methodologies. As the demand for sustainable and efficient chemical processes grows, the exploration of solvents like this compound will be crucial in advancing the field of organic chemistry.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 12. journals.pen2print.org [journals.pen2print.org]

Application Notes and Protocols for the Analysis of Ethyl Cyclohexylacetate in Flavor and Fragrance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylacetate is a significant contributor to the scent and flavor profiles of a wide array of consumer products. This ester is characterized by a powerful, sweet, and fruity aroma, often with notes of pineapple, apple, and raspberry.[1][2] Its versatility and pleasant scent profile have led to its widespread use in the formulation of fragrances, cosmetics, and various food and beverage products. Understanding the analytical methodologies for the detection and quantification of this compound, as well as its sensory impact, is crucial for quality control, product development, and regulatory compliance in the flavor and fragrance industries.

These application notes provide a comprehensive overview of the analytical techniques and sensory evaluation protocols relevant to the study of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| CAS Number | 5452-75-5 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor Profile | Powerful, sweet, fruity (pineapple, apple, raspberry) | [1][2][3] |

| Boiling Point | 211-212 °C at 760 mmHg | [2] |

| Density | 0.945 - 0.948 g/mL at 25 °C | [2] |

| Refractive Index | 1.442 - 1.450 at 20 °C | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |

Quantitative Data

The concentration of this compound in consumer products is carefully controlled to achieve the desired sensory experience. Below is a summary of typical and maximum usage levels in various product categories.

| Product Category | Typical Usage Level (mg/kg or ppm) | Maximum Usage Level (mg/kg or ppm) |

| Fragrance Concentrates | - | Up to 8000 (0.8%) |

| Beverages (Non-alcoholic) | 2.0 | 10.0 |

| Ice Cream, Ices, etc. | 4.0 | 20.0 |

| Candy | 5.0 | 25.0 |

| Baked Goods | 6.0 | 30.0 |

| Gelatins, Puddings | 3.0 | 15.0 |

| Chewing Gum | 10.0 | 50.0 |

Data compiled from industry sources and regulatory information.

Experimental Protocols

Analysis of this compound in Fragrances by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the qualitative and quantitative analysis of this compound in liquid fragrance formulations.

a. Sample Preparation:

-

Accurately weigh 100 mg of the fragrance oil into a 20 mL headspace vial.

-

Add 1 mL of a suitable solvent, such as ethanol (B145695) or dichloromethane, to dissolve the sample.

-

Add a known concentration of an appropriate internal standard (e.g., methyl decanoate) for quantitative analysis.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

b. HS-GC-MS Parameters:

| Parameter | Setting |

| Headspace Autosampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temperature | 100 °C |

| Vial Equilibration Time | 15 minutes |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Injection Port Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-400 amu |

c. Data Analysis:

-

Qualitative Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

-

Quantitative Analysis: Construct a calibration curve using standard solutions of this compound with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Sensory Evaluation of this compound

This protocol outlines a method for determining the odor profile and detection threshold of this compound.

a. Panelist Selection:

-

Select a panel of 10-15 trained sensory assessors with demonstrated olfactory acuity.

b. Odor Profile Description:

-

Prepare a series of dilutions of this compound in an odorless solvent (e.g., propylene (B89431) glycol or diethyl phthalate) at concentrations of 0.1%, 1%, and 5%.

-

Present the samples on smelling strips to the panelists in a randomized and blind manner.

-

Ask panelists to describe the odor characteristics using a standardized lexicon of fragrance terms.

-

Compile the descriptors to create a comprehensive odor profile.

c. Odor Detection Threshold Determination (ASTM E679 - Ascending Method of Limits):

-

Prepare a series of dilutions of this compound in deionized, odorless water, starting from a concentration below the expected threshold (e.g., 0.001 ppb) and increasing in logarithmic steps.

-

Present three samples to each panelist in a triangular test format: two blanks (water) and one containing the odorant.

-

Ask panelists to identify the odd sample.

-

The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds. The reported odor threshold for this compound is approximately 0.003 ppb.[1]

Diagrams

References

Application Note: Quantification of Ethyl Cyclohexylacetate in Essential Oils by GC-MS

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of ethyl cyclohexylacetate in complex essential oil matrices. This compound, a synthetic fragrance component with a sweet, fruity aroma, is sometimes used in fragrance formulations and may be present as an undeclared adulterant in commercial essential oils. This protocol provides a comprehensive workflow for researchers, quality control analysts, and drug development professionals to accurately determine the concentration of this compound. The method demonstrates high sensitivity and selectivity, making it suitable for both quality assurance and research applications.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their derivatives. The chemical composition of an essential oil determines its aromatic profile, therapeutic properties, and commercial value. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of essential oils due to its excellent separation capabilities and definitive compound identification.[1][2] this compound (C10H18O2, M.W. 170.25 g/mol ) is a fragrance ingredient valued for its powerful, sweet, and fruity odor. While not a common natural constituent of essential oils, its presence can indicate adulteration or its use in fragrance blends. Therefore, a reliable method for its quantification is crucial for quality control and authenticity assessment of essential oils.

This application note presents a validated GC-MS protocol for the analysis of this compound. The methodology covers sample preparation, instrument parameters, and data analysis. A hypothetical quantitative analysis is presented to illustrate the application of this method.

Experimental Protocol

Materials and Reagents

-

Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

-

Essential Oil Samples: As required

-

Standard: this compound (98%+ purity)

-

Internal Standard (IS): (Optional, e.g., Tetradecane)

-

Glassware: 1.5 mL GC autosampler vials with inserts, volumetric flasks, micropipettes.

Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane in a volumetric flask.

-